7,14-Methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one, 2,3,7,7a,8,9,10,11,13,14-decahydro-, (7S-(7alpha,7abeta,14alpha))-
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Overview
Description
7,14-Methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one, 2,3,7,7a,8,9,10,11,13,14-decahydro-, (7S-(7alpha,7abeta,14alpha))- is a natural product found in Pinus hartwegii, Echinosophora koreensis, and other organisms with data available.
Scientific Research Applications
Chemical Structure Analysis
Structure Studies
Research has delved into understanding the chemical structure of similar compounds. For instance, the structure of 2-phenyl-2-dehydrosparteine, a related compound, was studied, revealing detailed information about its molecular structure (Katrusiak, 1993).
Conformational Analysis
Studies like those on 2-Cyano-2-methylsparteine have explored the configurations of quinolizidine moieties, providing insights into the compound's conformational preferences (Wolska & Borowiak, 1995).
Crystallography and Coordination Chemistry
Crystal Structure Exploration
The crystal structure of compounds such as 17-Isopropylsparteine and 17-Isopropyllupanine Perchlorates has been analyzed to understand their geometric configurations (Wolska, Borowiak, & Boczoń, 1996).
Chelating Properties
Research like that on Dibromo[(-)-sparteine-kappa2N,N']zinc(II) demonstrates the compound's ability to act as a chelating agent, forming coordination complexes with metals (Lee, Kang, Kim, & Choi, 2002).
Synthetic Chemistry Applications
Synthesis of Alkaloids
Studies have focused on the synthesis and identification of various alkaloids, providing a foundation for understanding how these compounds can be synthesized and used in different applications (Zhao Bao, 2002).
Enantioselective Synthesis
Techniques for the enantioselective synthesis of complex ring systems like the piperidino-quinolizidine have been developed, showcasing the compound's relevance in stereochemistry (Consonni et al., 2001).
properties
CAS RN |
32101-29-4 |
---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-6-one |
InChI |
InChI=1S/C15H22N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h5,11-13H,1-4,6-10H2/t11-,12-,13-/m0/s1 |
InChI Key |
GSQQGCZVTAUICD-AVGNSLFASA-N |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4C3=CCCC4=O |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4=O |
synonyms |
5,6-dehydro-lupanine 5,6-dehydrolupanine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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